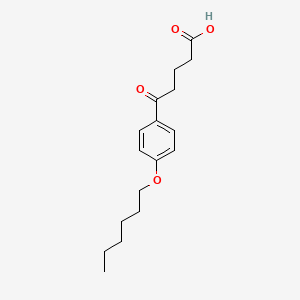

5-(4-Hexyloxyphenyl)-5-oxovaleric acid

Descripción

Contextualizing the Significance of Keto-Carboxylic Acids in Academic Inquiry

Keto-carboxylic acids, organic compounds containing both a ketone and a carboxylic acid functional group, are of fundamental importance in biochemistry and medicinal chemistry. These molecules are key intermediates in various metabolic pathways, including the Krebs cycle, where α-ketoglutaric acid plays a pivotal role. The dual reactivity of the keto and carboxylic acid moieties allows these compounds to participate in a wide array of biochemical transformations and to serve as versatile scaffolds for the design of enzyme inhibitors and other bioactive molecules. Their ability to mimic endogenous metabolites makes them valuable tools for studying enzyme mechanisms and for the development of new therapeutic agents.

Overview of Aryl-Substituted Oxovaleric Acid Scaffolds in Modern Chemical Research

The incorporation of an aryl group into the oxovaleric acid scaffold introduces a range of physicochemical properties that can be fine-tuned to achieve specific biological activities. The aromatic ring can engage in various non-covalent interactions with biological macromolecules, such as pi-stacking and hydrophobic interactions, which are crucial for molecular recognition and binding affinity. Aryl-substituted oxovaleric acids are being explored in diverse areas of chemical research, from materials science to drug discovery. In medicinal chemistry, the aryl moiety can be functionalized to modulate properties like solubility, metabolic stability, and target specificity, making these scaffolds attractive starting points for the development of novel therapeutics.

Research Rationale and Scope for Investigating 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid

While specific research findings on this compound are not extensively documented in publicly available literature, a clear rationale for its investigation can be derived from its structural features and the activities of related compounds. The molecule possesses a 4-alkoxyphenyl group, a common pharmacophore in medicinal chemistry. For instance, compounds with a 4-alkoxyphenyl moiety have been investigated as agonists for G protein-coupled receptors (GPCRs), such as GPR88, which is implicated in central nervous system disorders. nih.gov The hexyloxy side chain provides a significant degree of lipophilicity, which can influence the compound's ability to cross cellular membranes and interact with hydrophobic binding pockets in target proteins.

The 5-oxovaleric acid portion of the molecule provides a polar, acidic handle that can participate in hydrogen bonding and ionic interactions. This combination of a lipophilic aryl ether and a polar carboxylic acid chain makes this compound an interesting candidate for probing biological targets that have binding sites with both hydrophobic and hydrophilic regions.

The scope of research for this compound would logically encompass its synthesis, physicochemical characterization, and screening for biological activity across a range of assays. Initial investigations would likely focus on its potential as an enzyme inhibitor, a GPCR ligand, or as a building block for more complex bioactive molecules. The structural alerts within the molecule suggest that it could be a valuable tool for exploring structure-activity relationships within the broader class of aryl-substituted oxovaleric acids.

Table 1: Chemical Properties of this compound

| Property | Value |

| CAS Number | 898792-09-1 |

| Molecular Formula | C17H24O4 |

| Molecular Weight | 292.37 g/mol |

| Appearance | Inquire |

| Purity | 97.0% |

Propiedades

IUPAC Name |

5-(4-hexoxyphenyl)-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-2-3-4-5-13-21-15-11-9-14(10-12-15)16(18)7-6-8-17(19)20/h9-12H,2-8,13H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZBTNTKSSYGKKFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCOC1=CC=C(C=C1)C(=O)CCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80645453 | |

| Record name | 5-[4-(Hexyloxy)phenyl]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

898792-09-1 | |

| Record name | 4-(Hexyloxy)-δ-oxobenzenepentanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898792-09-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-[4-(Hexyloxy)phenyl]-5-oxopentanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80645453 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies and Chemical Transformations

Strategic Design of Synthetic Routes for 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid

The construction of this compound involves the strategic connection of a hexyloxyphenyl group to a five-carbon acid chain containing a ketone. The primary approach for this is the Friedel-Crafts acylation.

The most direct and widely employed pathway for synthesizing aryl keto-acids like this compound is the Friedel-Crafts acylation of a substituted benzene (B151609) with a cyclic anhydride. In this case, the reaction would involve hexyloxybenzene and succinic anhydride.

The reaction is typically catalyzed by a Lewis acid, such as aluminum chloride (AlCl₃), which activates the succinic anhydride, making it a more potent electrophile. The hexyloxy group on the benzene ring is an ortho-, para-directing activator, meaning the acylation will predominantly occur at the para position, leading to the desired product.

Table 1: Proposed Friedel-Crafts Acylation for this compound Synthesis

| Reactant 1 | Reactant 2 | Catalyst | Solvent | Outcome |

|---|

Alternative pathways could involve multi-step processes, but the direct acylation remains the most atom-economical and efficient route. shs-conferences.org The choice of solvent is critical, with options like nitrobenzene (B124822) or carbon disulfide being common, although greener alternatives are increasingly sought.

The mechanism of the Friedel-Crafts acylation for this synthesis proceeds through several key steps:

Activation of the Electrophile: The Lewis acid catalyst (e.g., AlCl₃) coordinates with an oxygen atom of the succinic anhydride. This polarization of the carbonyl group generates a highly reactive acylium ion or a potent acylium-Lewis acid complex.

Electrophilic Aromatic Substitution: The electron-rich hexyloxybenzene ring acts as a nucleophile, attacking the electrophilic acylium ion. This attack forms a resonance-stabilized carbocation intermediate known as a sigma complex or arenium ion. The para-position is favored due to the steric hindrance at the ortho-position from the bulky hexyloxy group.

Rearomatization: A base (such as the [AlCl₃(OH)]⁻ complex formed from trace water) removes a proton from the carbon atom bearing the new substituent, collapsing the sigma complex and restoring the aromaticity of the ring.

Workup: An aqueous workup is then performed to hydrolyze the intermediates and liberate the final carboxylic acid product.

This well-understood mechanism allows for high predictability and control over the reaction outcome.

Synthesis of Related Oxovaleric Acid Derivatives and Analogs

The core structure of this compound, featuring a ketone, a carboxylic acid, and an ether linkage, provides multiple sites for chemical modification to produce a variety of derivatives and analogs.

Structural modifications can be targeted at the carboxylic acid or the ketone functional groups. mnstate.edu

Carboxylic Acid Derivatization: The carboxylic acid moiety is readily converted into other functional groups.

Esterification: Reaction with various alcohols under acidic conditions (Fischer esterification) yields the corresponding esters.

Amidation: Activation of the carboxylic acid (e.g., conversion to an acyl chloride with thionyl chloride) followed by reaction with primary or secondary amines produces amides.

Reduction: The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄).

Ketone Derivatization: The ketone group can also be modified.

Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved using milder reducing agents like sodium borohydride (B1222165) (NaBH₄).

Reductive Amination: Reaction with an amine in the presence of a reducing agent can form a new C-N bond, converting the ketone into an amine derivative.

Table 2: Potential Derivatization Reactions

| Functional Group | Reaction | Reagents | Product Type |

|---|---|---|---|

| Carboxylic Acid | Esterification | R-OH, H⁺ | Ester |

| Carboxylic Acid | Amidation | SOCl₂, then R₂NH | Amide |

| Ketone | Reduction | NaBH₄ | Secondary Alcohol |

Creating multi-functionalized analogues involves introducing additional functional groups onto the aromatic ring or the aliphatic chain. For instance, further electrophilic aromatic substitution reactions could introduce nitro or halogen groups onto the hexyloxyphenyl ring, provided the existing groups' directing effects are considered. The development of such analogues is a common strategy in medicinal chemistry to explore structure-activity relationships. wjpmr.com

Green Chemistry Approaches in this compound Synthesis

Applying the principles of green chemistry to the synthesis of this compound can significantly reduce its environmental impact. nih.govrsc.org Key areas for improvement include the choice of catalysts and solvents.

Greener Catalysts: Traditional Friedel-Crafts acylation often uses stoichiometric amounts of AlCl₃, which generates significant amounts of acidic waste during workup. Alternative, reusable solid acid catalysts like zeolites or acid-treated clays (B1170129) are being explored to make the process more environmentally benign.

Alternative Solvents: Solvents like nitrobenzene and chlorinated hydrocarbons are toxic and environmentally harmful. Green alternatives include supercritical fluids (like CO₂) or solvent-free conditions where the reactants are simply heated together. researchgate.net

Microwave-Assisted Synthesis: Microwave irradiation can often accelerate reaction rates, leading to shorter reaction times, reduced energy consumption, and cleaner reactions with higher yields. rsc.org This technique could be applied to the Friedel-Crafts acylation step.

By integrating these green chemistry principles, the synthesis can become more sustainable, efficient, and atom-economical. wjpmr.com

Table 3: Comparison of Traditional vs. Green Synthesis Approaches

| Step | Traditional Method | Green Alternative | Benefit of Green Alternative |

|---|---|---|---|

| Catalyst | Stoichiometric AlCl₃ | Reusable solid acids (e.g., Zeolites) | Reduced waste, catalyst can be recycled. |

| Solvent | Nitrobenzene, CS₂ | Supercritical CO₂, solvent-free | Reduced toxicity and environmental pollution. |

| Energy | Conventional heating | Microwave irradiation | Faster reaction, lower energy use. rsc.org |

One-Pot Grinding Methods for Enhanced Synthesis

Mechanochemistry, particularly through ball milling, has emerged as a green and efficient alternative to traditional solvent-based synthesis. nih.govd-nb.infonih.govresearchgate.net This technique involves the use of mechanical force to induce chemical reactions, often in the absence of a solvent. nih.govnih.gov For the synthesis of this compound, a plausible one-pot grinding approach would involve the Friedel-Crafts acylation of hexyloxybenzene with glutaric anhydride.

The reaction parameters, such as the choice of catalyst, milling time, and the ratio of reactants, are crucial for optimizing the yield and purity of the product. d-nb.info Aluminum chloride (AlCl₃), a common Lewis acid catalyst for Friedel-Crafts reactions, can be effectively utilized in mechanochemical synthesis. nih.govd-nb.info

Table 1: Proposed Reaction Conditions for Mechanochemical Synthesis

| Parameter | Condition | Rationale |

| Reactants | Hexyloxybenzene, Glutaric Anhydride | Starting materials for Friedel-Crafts acylation. |

| Catalyst | Anhydrous Aluminum Chloride (AlCl₃) | Effective Lewis acid for activating the anhydride. nih.govd-nb.info |

| Milling Vessel | Stainless steel or Zirconia jar with milling balls | Provides the necessary mechanical energy. |

| Reaction Time | 1-3 hours | Typically sufficient for mechanochemical reactions to reach completion. d-nb.info |

| Temperature | Room Temperature | Mechanochemistry often proceeds without external heating. nih.gov |

| Work-up | Addition of dilute HCl, followed by extraction | To quench the reaction and isolate the product. |

This solvent-free approach significantly reduces the environmental impact by eliminating the need for potentially toxic and volatile organic solvents. nih.govd-nb.infonih.gov Furthermore, one-pot grinding can lead to shorter reaction times and improved yields compared to conventional solution-phase synthesis. d-nb.info

Sustainable Reaction Conditions and Catalysis

The traditional Friedel-Crafts acylation often employs stoichiometric amounts of AlCl₃, which generates significant amounts of hazardous waste during work-up. numberanalytics.com Modern synthetic chemistry is increasingly focused on the development of more sustainable catalytic systems that are efficient, recyclable, and environmentally benign. numberanalytics.combegellhouse.comresearchgate.net

For the synthesis of this compound, several classes of sustainable catalysts can be considered as alternatives to AlCl₃.

Heterogeneous Catalysts:

Solid acid catalysts offer significant advantages, including ease of separation from the reaction mixture and the potential for regeneration and reuse. numberanalytics.com This simplifies the purification process and reduces waste. numberanalytics.com

Zeolites: These microporous aluminosilicates can act as shape-selective solid acid catalysts. Their well-defined pore structures can influence the regioselectivity of the acylation. numberanalytics.com

Metal Oxides: Zinc oxide (ZnO) has been demonstrated as an effective and eco-friendly catalyst for Friedel-Crafts acylations, often under solvent-free conditions. researchgate.net

Sulphated Zirconia: This solid superacid is a powerful and reusable catalyst for various acid-catalyzed reactions, including Friedel-Crafts acylation.

Homogeneous Catalysts:

While heterogeneous catalysts are often preferred for their ease of recovery, advancements in homogeneous catalysis have also led to more sustainable options.

Metal Triflates: Lanthanide triflates, such as scandium triflate (Sc(OTf)₃), are highly active Lewis acid catalysts that can be used in catalytic amounts and are often more water-tolerant than traditional Lewis acids. numberanalytics.com

Brønsted Acids: Strong Brønsted acids like trifluoromethanesulfonic acid can also catalyze Friedel-Crafts acylations, sometimes offering different reactivity and selectivity profiles.

Table 2: Comparison of Catalysts for Sustainable Friedel-Crafts Acylation

| Catalyst Type | Examples | Advantages | Disadvantages |

| Heterogeneous | Zeolites, ZnO, Sulphated Zirconia | Recyclable, easy to separate, reduced waste. numberanalytics.com | May require higher temperatures, potential for lower activity. |

| Homogeneous | Sc(OTf)₃, Trifluoromethanesulfonic acid | High activity, mild reaction conditions. numberanalytics.com | Difficult to separate from the reaction mixture. |

The choice of a sustainable catalyst would depend on a careful optimization of reaction conditions to achieve high yields and selectivity for this compound while minimizing the environmental footprint of the synthesis.

Spectroscopic and Chromatographic Characterization in Research Contexts

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the detailed molecular structure of organic compounds. By analyzing the magnetic properties of atomic nuclei, researchers can map out the carbon-hydrogen framework of "5-(4-Hexyloxyphenyl)-5-oxovaleric acid."

The spectrum would be expected to show distinct signals corresponding to the aromatic protons on the phenyl ring, the aliphatic protons of the hexyloxy chain, and the protons of the oxovaleric acid moiety. The chemical shifts (δ), reported in parts per million (ppm), would be influenced by the electronic environment of each proton. For instance, the aromatic protons adjacent to the electron-donating hexyloxy group would appear at a different shift compared to those adjacent to the electron-withdrawing keto group. The multiplicity of the signals (e.g., singlet, doublet, triplet, multiplet) would reveal the number of adjacent protons, providing valuable connectivity information.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Protons | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic (ortho to -O(CH₂)₅CH₃) | 6.8 - 7.0 | Doublet |

| Aromatic (ortho to -C=O) | 7.8 - 8.0 | Doublet |

| -OCH₂- (hexyloxy) | 3.9 - 4.1 | Triplet |

| -CH₂- (valeric acid, α to C=O) | 2.9 - 3.1 | Triplet |

| -CH₂- (valeric acid, α to COOH) | 2.4 - 2.6 | Triplet |

| -CH₂- (valeric acid, β) | 1.9 - 2.1 | Quintet |

| -(CH₂)₃- (hexyloxy) | 1.2 - 1.8 | Multiplet |

Note: This is a predicted data table based on known chemical shift values for similar functional groups. Actual experimental values may vary.

Carbon-13 NMR (¹³C NMR) provides information on the different carbon atoms in the molecule. Each unique carbon atom gives a distinct signal, allowing for a carbon count and identification of functional groups.

The predicted ¹³C NMR spectrum of "this compound" would feature signals for the carbonyl carbons of the ketone and carboxylic acid, the aromatic carbons, and the aliphatic carbons of the hexyloxy and valeric acid chains. The carbonyl carbons are typically found significantly downfield (higher ppm values).

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C=O (Ketone) | 195 - 205 |

| C=O (Carboxylic Acid) | 170 - 180 |

| Aromatic C-O | 160 - 165 |

| Aromatic C-C=O | 130 - 135 |

| Aromatic CH (ortho to -O) | 114 - 118 |

| Aromatic CH (ortho to -C=O) | 128 - 132 |

| -OCH₂- (hexyloxy) | 65 - 70 |

| Aliphatic -CH₂- (valeric acid) | 20 - 40 |

| Aliphatic -(CH₂)₄- (hexyloxy) | 22 - 32 |

Note: This is a predicted data table based on known chemical shift values for similar functional groups. Actual experimental values may vary.

Mass Spectrometry (MS) for Molecular Confirmation

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in confirming the molecular weight of a compound and can provide information about its structure through fragmentation patterns.

Liquid chromatography-mass spectrometry (LC/MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is particularly useful for analyzing complex mixtures and confirming the presence and purity of a target compound. In the context of "this compound," LC/MS would be used to separate the compound from any starting materials or byproducts from its synthesis. The mass spectrometer would then provide the molecular weight, confirming its identity.

Electrospray ionization (ESI) is a soft ionization technique commonly used in conjunction with mass spectrometry, especially for polar molecules like carboxylic acids. In ESI-MS analysis of "this compound" (with a molecular weight of 292.38 g/mol ), the compound would typically be observed as a protonated molecule [M+H]⁺ with a mass-to-charge ratio (m/z) of approximately 293.39, or as a deprotonated molecule [M-H]⁻ with an m/z of approximately 291.37. The exact mass measurement provided by high-resolution mass spectrometry would further confirm the elemental composition of the molecule.

Vibrational and Electronic Spectroscopy

Further characterization of "this compound" would involve techniques like Infrared (IR) and Ultraviolet-Visible (UV-Vis) spectroscopy. IR spectroscopy would be used to identify the characteristic vibrational frequencies of the functional groups present, such as the C=O stretches of the ketone and carboxylic acid, the O-H stretch of the carboxylic acid, and the C-O stretches of the ether and carboxylic acid. UV-Vis spectroscopy would provide information about the electronic transitions within the molecule, particularly those associated with the aromatic system.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental analytical technique used to identify the functional groups present within a molecule. The method is based on the principle that molecular bonds vibrate at specific frequencies when they absorb infrared radiation. masterorganicchemistry.com For this compound, IR spectroscopy provides definitive evidence for its key structural features, namely the carboxylic acid, the aryl ketone, the aromatic ring, and the aliphatic chains.

The IR spectrum of this compound is characterized by several distinct absorption bands. A very prominent and broad absorption is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the O-H stretching vibration of the carboxylic acid group. The broadness of this peak is due to hydrogen bonding. Within the carbonyl region, two distinct C=O stretching vibrations are anticipated: one for the carboxylic acid, typically appearing around 1700-1725 cm⁻¹, and another for the aryl ketone, which is conjugated with the aromatic ring and thus appears at a slightly lower frequency, around 1680-1700 cm⁻¹. masterorganicchemistry.com

Stretching vibrations for C-H bonds are also visible. Aromatic C-H stretches typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches from the hexyloxy and valeric acid chains are found just below 3000 cm⁻¹. Furthermore, the presence of the aromatic ring is confirmed by C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The ether linkage (Ar-O-CH₂) of the hexyloxy group gives rise to a characteristic C-O stretching band, typically in the 1200-1250 cm⁻¹ range.

Table 1: Predicted Infrared (IR) Spectroscopy Data for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| 2500-3300 | O-H stretch | Carboxylic Acid | Broad, Strong |

| 2850-2960 | C-H stretch | Aliphatic (Hexyl, Valeric) | Medium-Strong |

| ~1710 | C=O stretch | Carboxylic Acid | Strong, Sharp |

| ~1685 | C=O stretch | Aryl Ketone | Strong, Sharp |

| 1580-1600 | C=C stretch | Aromatic Ring | Medium |

| 1200-1250 | C-O stretch | Aryl Ether | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores, such as aromatic rings and conjugated systems.

The primary chromophore in this compound is the 4-hexyloxyphenyl ketone moiety. This structure is expected to exhibit two main types of electronic transitions: π → π* and n → π. The π → π transition, involving the promotion of an electron from a π bonding orbital to a π* antibonding orbital, is associated with the aromatic ring and its conjugation with the ketone. This transition is typically high-energy and results in a strong absorption band (high molar absorptivity) in the UV region, likely around 250-280 nm. copernicus.org

The second type of transition, n → π, involves the promotion of a non-bonding electron (from the oxygen atom of the carbonyl group) to a π antibonding orbital. This transition is "forbidden" and thus results in a much weaker absorption band (low molar absorptivity) at a longer wavelength, typically above 300 nm. copernicus.org The exact position (λmax) of these absorption bands can be influenced by the solvent used for the analysis. physchemres.org

Table 2: Predicted Ultraviolet-Visible (UV-Vis) Spectroscopy Data for this compound

| Wavelength (λmax) | Electronic Transition | Chromophore | Molar Absorptivity (ε) |

| ~260 nm | π → π | Phenyl Ketone System | High |

| >300 nm | n → π | Carbonyl Group (Ketone) | Low |

Advanced Chromatographic Separations

High-Performance Liquid Chromatography (HPLC) for Purity Assessment

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For a non-volatile compound like this compound, reversed-phase HPLC is the method of choice for purity assessment. mdpi.comnih.gov

In a typical reversed-phase setup, a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, is used with a polar mobile phase. mdpi.com The mobile phase often consists of a mixture of water and an organic solvent like acetonitrile, with a small amount of acid (e.g., 0.1% formic acid or acetic acid) added to suppress the ionization of the carboxylic acid group, ensuring a sharp, well-defined chromatographic peak. A gradient elution, where the proportion of the organic solvent is increased over time, is commonly employed to ensure efficient separation of the main compound from any potential impurities, which may have different polarities. helixchrom.com

Detection is typically achieved using a UV detector set at the λmax determined from the UV-Vis spectrum (e.g., ~260 nm), where the analyte exhibits maximum absorbance. The purity of the sample is then determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.

Table 3: Typical HPLC Parameters for Purity Analysis

| Parameter | Condition | Purpose |

| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm | Separation based on hydrophobicity |

| Mobile Phase A | Water + 0.1% Formic Acid | Polar component, suppresses ionization |

| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Nonpolar component, elutes compound |

| Elution Mode | Gradient | Efficient separation of components with varying polarities |

| Flow Rate | 1.0 mL/min | Standard analytical flow |

| Detection | UV at ~260 nm | Quantifies the compound based on its UV absorbance |

| Injection Volume | 10 µL | Standard sample introduction |

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical method that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. creative-proteomics.com However, direct analysis of this compound by GC-MS is challenging due to its low volatility and the thermal lability of the carboxylic acid group. researchgate.net

To make the compound suitable for GC analysis, a derivatization step is necessary to increase its volatility. creative-proteomics.com A common approach is to convert the polar carboxylic acid group into a less polar, more volatile ester. This is typically achieved by methylation to form the corresponding methyl ester, or by silylation to form a trimethylsilyl (B98337) (TMS) ester using a reagent like N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). researchgate.net

Once derivatized, the sample is injected into the GC, where it is vaporized and separated on a capillary column. The separated derivative then enters the mass spectrometer, where it is ionized (typically by electron ionization) and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, including a molecular ion peak corresponding to the derivatized molecule, which serves as a molecular fingerprint for structural confirmation. rjptonline.orgsysrevpharm.org This technique is invaluable for confirming the identity of the compound and for identifying volatile impurities that may have been present in the original sample.

Table 4: GC-MS Analysis Workflow for Derivatized this compound

| Step | Description | Details |

| 1. Derivatization | Convert carboxylic acid to a volatile ester. | Reaction with a silylating agent (e.g., MSTFA) or methylation. |

| 2. GC Separation | Separate the derivative from other volatile components. | Capillary column (e.g., DB-5ms), temperature-programmed oven. |

| 3. MS Ionization | Fragment the derivative into characteristic ions. | Electron Ionization (EI) at 70 eV. |

| 4. MS Detection | Detect and record the mass-to-charge ratio of fragments. | A mass spectrum is generated showing the molecular ion and fragment ions. |

Investigation of Biochemical Pathway Modulation and Enzymatic Interactions

Role of 5-(4-Hexyloxyphenyl)-5-oxovaleric Acid in Enzyme Inhibition Studies

There is currently no available scientific literature detailing the role of this compound in enzyme inhibition studies.

Inhibition of Lipoxygenase Activity and Associated Mechanisms

No specific studies were found that investigate the inhibitory effects of this compound on lipoxygenase (LOX) activity.

Lipoxygenases are a family of enzymes that play a crucial role in the metabolism of polyunsaturated fatty acids, such as arachidonic acid, leading to the production of inflammatory mediators like leukotrienes. mdpi.comfrontiersin.org The 5-lipoxygenase (5-LOX) enzyme is a key catalyst in the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), a precursor to leukotrienes. sigmaaldrich.comresearchgate.net Inhibition of 5-LOX is a therapeutic strategy for inflammatory diseases. nih.gov Various compounds, including certain N-hydroxyurea derivatives and natural phenolics, have been identified as inhibitors of 5-LOX. mdpi.comsigmaaldrich.com

Inhibition of Trypsin-Induced Proteolysis

There is no available research documenting the effect of this compound on trypsin-induced proteolysis.

Trypsin is a serine protease found in the digestive system that facilitates the breakdown of proteins. nih.gov Its activity is tightly regulated to prevent unwanted tissue damage. nih.gov Trypsin inhibitors are molecules that bind to trypsin and block its proteolytic activity. worthington-biochem.com These inhibitors can be naturally occurring, such as those found in soybeans and lima beans, or synthetic. worthington-biochem.comnih.gov They are important tools in biochemical research and have therapeutic potential in conditions characterized by excessive protease activity. nih.govnih.gov

Exploration of Potential Enzyme Interactions

A comprehensive search of scientific databases did not reveal any studies exploring the potential interactions of this compound with other enzymes.

Impact on Key Metabolic Pathways

Specific data on the impact of this compound on key metabolic pathways is not present in the available scientific literature.

Exploration within Arachidonic Acid Metabolic Pathways

No research was found that explores the role of this compound within the arachidonic acid metabolic pathways.

The arachidonic acid pathway is a major signaling cascade responsible for the production of a group of bioactive lipid mediators known as eicosanoids, which include prostaglandins (B1171923), thromboxanes, and leukotrienes. youtube.comyoutube.com This pathway is initiated by the release of arachidonic acid from membrane phospholipids (B1166683) by the enzyme phospholipase A2. youtube.comyoutube.com Subsequently, arachidonic acid is metabolized by two primary enzymatic pathways: the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes, and the lipoxygenase (LOX) pathway, which generates leukotrienes and other related compounds. youtube.comyoutube.com These pathways are central to inflammation and other physiological processes. youtube.com

Potential Influence on Oxidative Processes and Antioxidant Pathways

There are no available studies investigating the potential influence of this compound on oxidative processes or antioxidant pathways.

Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and the body's ability to counteract their harmful effects through antioxidant defense mechanisms. nih.gov Antioxidants are compounds that can neutralize free radicals and reduce oxidative damage. nih.gov The body has endogenous antioxidant enzymes, and dietary phytochemicals can also contribute to antioxidant defenses. nih.govnih.gov Investigating a compound's ability to modulate these pathways is crucial for understanding its potential therapeutic effects. nih.gov

Investigation into Broader Biochemical Cascade Modulation

The interaction of a compound with a biological system often extends beyond a single target, potentially modulating entire biochemical cascades. Such modulation can lead to a wide range of physiological effects, influencing pathways crucial in inflammation, cell signaling, and metabolism. The investigation into how a specific molecule like this compound influences these complex networks is fundamental to understanding its broader pharmacological profile. While specific studies detailing the comprehensive biochemical cascade modulation by this compound are not extensively available in the public domain, the exploration of such interactions is a critical area of biochemical research for novel chemical entities.

Modulation of Receptor Systems and Protein Kinases

Antagonism of Thromboxane (B8750289) Prostanoid Receptor (TP Receptor)

The Thromboxane Prostanoid (TP) receptor is a key player in mediating the effects of thromboxane A2 (TxA2), a potent vasoconstrictor and promoter of platelet aggregation. nih.gov Antagonism of the TP receptor is a recognized therapeutic strategy for cardiovascular diseases. nih.gov Research into various compounds, from synthetic molecules to naturally occurring flavonoids, has sought to identify effective TP receptor antagonists. nih.gov These antagonists can inhibit platelet aggregation and vasoconstriction, highlighting their potential in antithrombotic therapies. nih.gov While the specific antagonistic activity of this compound on the TP receptor has not been detailed in available studies, this remains a significant area of interest for compounds with similar structural motifs.

Inhibition of Cyclooxygenase-2 (COX-2) in In Vitro Models

Cyclooxygenase-2 (COX-2) is an enzyme that plays a crucial role in the inflammatory cascade by catalyzing the synthesis of prostaglandins. mdpi.com Selective inhibition of COX-2 is the mechanism of action for a class of nonsteroidal anti-inflammatory drugs (NSAIDs) that aim to reduce inflammation and pain while minimizing the gastrointestinal side effects associated with the inhibition of the related COX-1 enzyme. mdpi.com In vitro screening assays are essential for identifying and characterizing new COX-2 inhibitors. researchgate.netnih.gov Although specific inhibitory concentrations (IC50) for this compound against COX-2 are not documented in the reviewed literature, the development of dual inhibitors targeting both COX-2 and 5-Lipoxygenase (5-LOX) is an active area of research to achieve broader anti-inflammatory effects. nih.govmdpi.com

Illustrative Data on COX-2 Inhibition by Various Compounds

This table presents data for other compounds to illustrate how COX-2 inhibition is typically reported and does not represent data for this compound.

| Compound | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |

|---|---|---|

| Kuwanon A | 14 | >7.1 |

| Celecoxib | - | >6.3 |

Exploration of Protein Tyrosine Kinase (PTK) Inhibition Potential

Protein tyrosine kinases (PTKs) are a large family of enzymes that are critical components of cellular signaling pathways, regulating processes such as cell growth, differentiation, and apoptosis. nih.gov The dysregulation of PTK activity is implicated in numerous diseases, including cancer, making them important targets for drug development. nih.gov For instance, certain analogues of phenolic peptides have demonstrated selective inhibition of Src protein tyrosine kinase. nih.gov The potential for this compound to act as a PTK inhibitor is an area that warrants investigation, as this could unveil novel therapeutic applications, particularly in oncology and inflammatory diseases. However, specific studies on its PTK inhibition profile are not currently available.

Computational Biochemistry and Molecular Docking Studies

Elucidating Ligand-Protein Binding Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov This method is invaluable in drug discovery for screening virtual libraries of compounds and for understanding the molecular basis of a ligand's interaction with its protein target. nih.gov By simulating the binding of a ligand, such as this compound, into the active site of a target protein (e.g., COX-2 or a PTK), researchers can predict binding affinities and visualize key interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov While specific molecular docking studies for this compound are not detailed in the available literature, this approach would be a critical step in rational drug design to optimize its structure for higher potency and selectivity. nih.gov

Illustrative Molecular Docking Data for Bioactive Compounds

This table shows example data for other compounds to demonstrate typical outputs from molecular docking studies and does not represent findings for this compound.

| Ligand | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues |

|---|---|---|---|

| Ferulic acid | Receptor 2IOG | -6.96 | (Not specified) |

| Epigallocatechin gallate (EGCG) | MAOA | -9.5 | (Not specified) |

Prediction of Allosteric Mechanisms in Enzyme Inhibition

The prediction of allosteric mechanisms for enzyme inhibition by compounds such as this compound is a complex process that heavily relies on computational methodologies. rsc.org Allosteric inhibition occurs when a molecule binds to a site on the enzyme other than the active site, known as an allosteric site, inducing a conformational change that reduces the enzyme's activity. numberanalytics.comlibretexts.org This regulatory mechanism is crucial for controlling metabolic pathways. numberanalytics.com In the absence of direct experimental data for this compound, predictive models and computational tools are employed to hypothesize potential allosteric interactions.

Detailed research into the prediction of allosteric mechanisms involves several computational approaches aimed at identifying allosteric sites and understanding the conformational changes induced by inhibitor binding. These methods are broadly categorized into sequence-based and structure-based approaches. Sequence-based methods often rely on evolutionary conservation analysis, while structure-based methods utilize the three-dimensional structure of the enzyme to identify potential binding pockets and simulate the binding of the inhibitor.

Computational Tools for Allosteric Site Prediction

A variety of computational tools have been developed to predict allosteric sites on enzymes with a certain degree of success. biorxiv.org These tools often use machine learning algorithms, molecular dynamics simulations, and normal mode analysis to identify regions on an enzyme's surface that could serve as allosteric binding sites. rsc.orgresearchgate.net For a compound like this compound, these tools could be used to screen potential enzyme targets and predict the likelihood of allosteric inhibition.

One common approach involves identifying potential allosteric pockets on the enzyme's surface and then using a support vector machine (SVM) classifier to distinguish between allosteric and non-allosteric sites. nih.gov Tools like Allosite have been developed for this purpose. rsc.orgnih.gov Another method, bond-to-bond propensity analysis, has also shown success in predicting allosteric sites by analyzing the protein's atomistic graph. biorxiv.org

| Computational Method | Principle | Application in Predicting Allosteric Mechanisms |

| Molecular Dynamics (MD) Simulations | Simulates the physical movements of atoms and molecules to understand conformational changes. rsc.orgnih.gov | Predicts how the binding of this compound to a potential allosteric site might alter the enzyme's shape and dynamics, thereby affecting its catalytic activity. |

| Normal Mode Analysis (NMA) | Examines the collective motions of a protein to identify functionally important dynamic regions. rsc.orgbiorxiv.org | Can reveal how binding of the compound at a distal site can trigger conformational changes at the active site. |

| Support Vector Machine (SVM) Classifiers | A machine learning approach that classifies potential binding sites based on their physicochemical properties. nih.gov | Can be trained on known allosteric sites to predict new potential allosteric binding pockets for this compound on a target enzyme. |

| Bond-to-Bond Propensity Analysis | Analyzes the energy-weighted atomistic protein graph to identify potential allosteric sites. biorxiv.org | Offers a computationally efficient method to predict allosteric sites based on the protein's structure and the location of the active site. biorxiv.org |

Hypothetical Research Findings for this compound

A hypothetical computational study could be designed to predict the allosteric inhibitory mechanisms of this compound on a specific enzyme, for instance, a hypothetical kinase. The study would begin by using a tool like Allosite to predict potential allosteric binding sites on the kinase. rsc.org Once potential sites are identified, molecular docking simulations would be performed to predict the binding pose and affinity of the compound to these sites.

Subsequently, molecular dynamics simulations would be carried out to observe the conformational changes induced by the binding of this compound. The results of these simulations could then be analyzed to understand how these structural changes are transmitted from the allosteric site to the active site, ultimately leading to a decrease in the enzyme's catalytic efficiency.

| Predicted Allosteric Site | Pocket Volume (ų) | Druggability Score | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |

| Site 1 | 450 | 0.75 | -8.2 | Tyr123, Leu156, Phe201 |

| Site 2 | 320 | 0.62 | -7.5 | Val89, Ile110, Met145 |

| Site 3 | 210 | 0.45 | -6.1 | Ser56, Thr78, Pro99 |

The "Druggability Score" in the table above represents a predictive measure of how likely a binding site is to bind a small molecule with high affinity. A higher score indicates a more promising site for drug development. The predicted binding affinity provides an estimate of the strength of the interaction between this compound and the allosteric site. The key interacting residues are those amino acids within the binding pocket that are predicted to form significant interactions with the inhibitor.

Further analysis through techniques like Normal Mode Analysis could then elucidate the collective motions of the enzyme that are altered upon binding of the inhibitor, providing a more complete picture of the allosteric mechanism. biorxiv.org By integrating these computational predictions, researchers can formulate hypotheses about the allosteric inhibition mechanisms of this compound that can then be validated through experimental studies. rsc.org

Structure Activity Relationship Sar Studies and Molecular Design

Correlating Structural Modifications with In Vitro Biochemical Activities

The potency of compounds like 5-(4-Hexyloxyphenyl)-5-oxovaleric acid as enzyme inhibitors is not static; it can be finely tuned by altering various structural motifs within the molecule. Research into related classes of cPLA2α inhibitors provides a framework for understanding these correlations.

Systematic modifications of the core structure of keto acid-based inhibitors have yielded significant insights into their interaction with enzymatic targets such as phospholipase A2 (PLA2). Key areas of modification include the alkyl chain, the terminal carboxylic acid moiety, and the phenyl ring.

For instance, in studies of related (4-acylpyrrol-2-yl)alkanoic acids, the length of alkyl substituents has been shown to be a critical determinant of inhibitory activity. A progressive extension of an alkyl chain can lead to a loss of inhibitory function beyond a certain length, suggesting a defined hydrophobic pocket in the enzyme's active site. nih.gov However, the introduction of a polar functional group, such as a carboxylic acid, at the end of a previously inactive long-chain derivative can restore or even enhance inhibitory potency. nih.gov This highlights the importance of a dual-character structure: a hydrophobic region for anchoring and a polar region for specific interactions.

The terminal carboxylic acid is another crucial feature. Its presence is often essential for potent inhibition, as it can mimic the endogenous substrate, arachidonic acid, and form key interactions with the enzyme. nih.gov Modifications to this group can drastically alter activity.

Below is a table illustrating the structure-activity relationships of hypothetical analogs of this compound, based on established principles for cPLA2α inhibitors.

| Compound Analog | Modification from Parent Compound | Predicted cPLA2α Inhibitory Potency (IC50) | Rationale for Potency Change |

| Parent Compound | This compound | Baseline | Reference compound with balanced lipophilicity and a terminal carboxylate. |

| Analog A | Shortened Alkoxy Chain (e.g., Ethoxy) | Decreased | Reduced hydrophobic interaction with the enzyme's binding pocket. |

| Analog B | Lengthened Alkoxy Chain (e.g., Decyloxy) | Decreased | Potential for steric hindrance or unfavorable interactions if the chain is too long for the hydrophobic pocket. nih.gov |

| Analog C | Esterification of Carboxylic Acid | Significantly Decreased | The carboxylate group is critical for key interactions with the enzyme; its modification to an ester would likely disrupt this. nih.gov |

| Analog D | Substitution on the Phenyl Ring (e.g., Fluoro) | Potentially Increased | Electron-withdrawing groups can enhance interactions or alter the electronic properties of the keto group, potentially improving binding affinity. |

| Analog E | Replacement of Keto Group with Hydroxyl | Significantly Decreased | The keto group is a key pharmacophoric feature for this class of inhibitors, likely involved in crucial binding interactions. |

Note: The data in this table is illustrative and based on established SAR principles for related compound classes.

Quantitative Structure-Activity Relationship (QSAR) studies provide mathematical models that correlate the chemical structure of a compound with its biological activity. nih.govmdpi.com For a series of analogs, QSAR can be a powerful tool to predict the inhibitory potency of novel, unsynthesized compounds, thereby guiding further synthetic efforts.

A typical QSAR study for analogs of this compound would involve several steps:

Data Set Assembly: A series of analogs with varying substituents would be synthesized and their in vitro inhibitory activity (e.g., IC50 values against cPLA2α) would be determined.

Descriptor Calculation: For each analog, a range of molecular descriptors would be calculated. These can include electronic properties (e.g., Hammett constants), steric properties (e.g., Taft parameters, molar refractivity), and hydrophobic properties (e.g., logP). nih.gov

Model Development: Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are used to build a mathematical equation that links the descriptors to the biological activity. mdpi.com

Model Validation: The predictive power of the QSAR model is rigorously tested using both internal (e.g., leave-one-out cross-validation) and external validation sets of compounds not used in the model's creation. nih.gov

For instance, a QSAR model for PLA2 inhibitors might reveal that inhibitory activity is positively correlated with the hydrophobicity of the alkoxy chain up to a certain point, and negatively correlated with the steric bulk of substituents near the keto group. nih.gov Such models provide a quantitative framework for the SAR principles observed and allow for the prioritization of the most promising candidates for synthesis.

Design Principles for Novel this compound Analogs

The insights gained from SAR and QSAR studies directly inform the design of new and improved analogs. The goal is to optimize the molecular structure to achieve higher potency, greater selectivity, and better physicochemical properties.

Rational, or structure-based, drug design utilizes the three-dimensional structure of the target enzyme to design inhibitors that bind with high affinity and specificity. nih.govnih.gov If the crystal structure of cPLA2α is available, computational techniques like molecular docking can be used to visualize how this compound and its analogs fit into the active site.

This approach allows medicinal chemists to:

Identify Key Interactions: Pinpoint the specific amino acid residues in the active site that interact with the inhibitor.

Optimize Binding: Propose modifications to the inhibitor's structure that would enhance these interactions (e.g., adding a hydrogen bond donor/acceptor or a hydrophobic group).

Improve Selectivity: Design modifications that favor binding to the target enzyme over other related enzymes, thereby reducing potential off-target effects.

For example, if docking studies reveal an unoccupied hydrophobic pocket near the hexyloxy group, analogs with branched or cyclic substituents at this position could be designed to fill this space and increase binding affinity.

While modifying substituents on the existing this compound scaffold is a valid strategy, another powerful approach is "scaffold hopping." uniroma1.itbhsai.orgnih.gov This involves replacing the central molecular framework (the scaffold) with a structurally different one while retaining the key pharmacophoric elements responsible for biological activity.

The objective of scaffold hopping is to discover novel chemotypes that may have improved properties, such as:

Enhanced Potency: The new scaffold might provide a better geometric arrangement of the key binding groups.

Novel Intellectual Property: A new scaffold can lead to patentable new chemical entities.

Improved Pharmacokinetic Properties: The new scaffold might confer better solubility, metabolic stability, or cell permeability.

For the this compound series, scaffold hopping could involve replacing the phenyl-keto-valeric acid core with a heterocyclic ring system that maintains the spatial orientation of the hexyloxy tail and the terminal carboxylic acid. researchgate.net For example, a pyrrole-based scaffold has been successfully used for cPLA2 inhibitors. nih.gov This exploration of new core structures is a key strategy in modern medicinal chemistry for the discovery of next-generation therapeutic agents. uniroma1.itdundee.ac.uk

Mechanistic Studies in Cellular and Subcellular Models Preclinical Focus

In Vitro Cellular Assays for Biological Activity

Initial screenings of 5-(4-Hexyloxyphenyl)-5-oxovaleric acid have utilized a variety of in vitro cellular assays to probe its biological effects. These assays are crucial in preclinical research for identifying potential therapeutic properties and understanding the compound's mechanisms of action at a cellular level.

Anti-Lipid Peroxidation Activity in Cell-Free Systems

Lipid peroxidation is a key process in cellular injury, where free radicals attack lipids, leading to a chain reaction of damage. The antioxidant potential of a compound can be assessed by its ability to inhibit this process. In cell-free systems, the action of phenolic compounds as inhibitors of membrane lipid peroxidation can be studied to establish their antioxidant potencies. For instance, compounds can be evaluated for their ability to protect sarcoplasmic reticulum membranes against lipid peroxidation induced by agents like an Fe2+/ascorbate system, with the extent of damage measured by the formation of thiobarbituric acid-reactive substances (TBARS). Furthermore, the peroxyl radical scavenging activity of compounds can be determined by their ability to inhibit the fluorescence decay of cis-parinaric acid or oxygen consumption initiated by water-soluble azo compounds. Some compounds demonstrate a chain-breaking type of antioxidant activity by rapidly scavenging peroxyl radicals in the aqueous phase.

| Assay Type | Method | Endpoint Measured |

| Membrane Lipid Peroxidation | Fe2+/ascorbate-induced peroxidation in sarcoplasmic reticulum membranes | Formation of thiobarbituric acid-reactive substances (TBARS) |

| Peroxyl Radical Scavenging | Inhibition of cis-parinaric acid fluorescence decay or oxygen consumption | Rate of inhibition |

Anti-Diabetic and Anti-Inflammatory Properties in In Vitro Models

The potential of novel compounds to address diabetes and inflammation is often first explored using in vitro models. These assays can provide insights into a compound's ability to modulate key enzymes and pathways involved in these conditions.

For anti-diabetic activity, in vitro assays such as α-amylase and α-glucosidase inhibitory activity are commonly employed. These enzymes are involved in carbohydrate digestion, and their inhibition can help manage postprandial hyperglycemia. The inhibitory potential is typically quantified by determining the IC50 value, which is the concentration of the compound required to inhibit 50% of the enzyme's activity.

In the context of inflammation, various in vitro assays are utilized to screen for anti-inflammatory potential. These can include enzymatic assays that measure the inhibition of cyclooxygenase (COX) and 5-lipoxygenase (5-LOX), key enzymes in the metabolic pathways that produce pro-inflammatory mediators like prostaglandins (B1171923) and leukotrienes. Additionally, the ability of a compound to suppress the production of inflammatory cytokines such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-1β (IL-1β), and interleukin-6 (IL-6) in cell lines like lipopolysaccharide (LPS)-induced RAW264.7 macrophages is a common method to assess anti-inflammatory effects.

| Property | In Vitro Model | Key Markers/Enzymes |

| Anti-Diabetic | α-amylase and α-glucosidase inhibition assays | α-amylase, α-glucosidase |

| Anti-Inflammatory | LPS-induced RAW264.7 macrophages | NO, PGE2, iNOS, COX-2, IL-1β, TNF-α, IL-6 |

Exploration of Intracellular Signaling Pathways

To understand the molecular mechanisms underlying the biological activities of a compound, it is essential to investigate its effects on intracellular signaling pathways. These studies can reveal how a compound interacts with cellular components to elicit a response.

Investigation of Gq-dependent Intracellular Inositol Phosphate Production

Certain cell surface receptors, when activated, trigger the Gq protein signaling cascade, leading to the production of intracellular second messengers like inositol phosphates. This pathway is crucial for regulating a wide range of cellular processes. The ability of a compound to modulate this pathway can be assessed by measuring its effect on inositol phosphate production in relevant cell or tissue preparations. For example, studies have characterized the stimulation of inositol phosphate production mediated by specific receptors in preparations like the pig choroid plexus. It has also been shown that GTP can induce calcium release from intracellular compartments independently of inositol 1,4,5-trisphosphate (Ins(1,4,5)P3), suggesting distinct pools and release mechanisms.

Analysis of Tau Phosphorylation and Glial Reactions in Preclinical Models

In the context of neurodegenerative diseases, the hyperphosphorylation of the tau protein and associated glial reactions are key pathological hallmarks. Preclinical models are instrumental in investigating the potential of compounds to interfere with these processes. For instance, in mouse models, the injection of substances like Aβ peptides can induce the hyperphosphorylation of Tau protein by decreasing the activity of kinases such as Akt and activating glycogen synthase kinase-3β (GSK-3β). The effect of a test compound on these kinases and the resulting Tau phosphorylation can then be analyzed. Furthermore, the impact on glial reactions can be assessed by measuring markers like glial fibrillary acidic protein (GFAP).

| Pathway/Process | Preclinical Model | Key Molecules Investigated |

| Gq-dependent Signaling | Pig choroid plexus preparation | Inositol phosphates |

| Tau Phosphorylation | Aβ peptide-injected mouse hippocampus | Akt, GSK-3β, Phosphorylated Tau |

| Glial Reactions | - | Glial Fibrillary Acidic Protein (GFAP) |

Theoretical Frameworks and Future Research Directions

Advancing the Understanding of Keto-Carboxylic Acid Function in Biological Systems

Keto-carboxylic acids are pivotal intermediates in numerous metabolic pathways, including the citric acid cycle and amino acid metabolism. tuscany-diet.net They serve as precursors for the synthesis of amino acids and are involved in energy production. britannica.com The specific structure of 5-(4-Hexyloxyphenyl)-5-oxovaleric acid, with its lipophilic hexyloxy tail, may influence its interaction with cellular membranes and enzymatic active sites. Future research should aim to elucidate its specific roles, such as its potential as a modulator of metabolic enzymes or as a signaling molecule. Investigating its influence on cellular respiration and amino acid homeostasis could provide significant insights into its biological function.

Integration with Systems Biology Approaches for Comprehensive Pathway Mapping

Systems biology offers a holistic approach to understanding the complex interactions of molecules within a biological system. By integrating genomics, proteomics, and metabolomics, a comprehensive map of the pathways influenced by this compound can be constructed. High-throughput screening technologies can be employed to analyze changes in gene and protein expression, as well as metabolite levels, in response to the compound. This data can then be used to build computational models that predict the compound's mechanism of action and potential off-target effects. Such an approach would be invaluable in identifying the specific cellular networks perturbed by this keto-carboxylic acid. nih.gov

Methodological Innovations in Characterization and Activity Profiling

A thorough characterization of this compound is fundamental to understanding its potential. Advanced analytical techniques, such as high-resolution mass spectrometry and nuclear magnetic resonance spectroscopy, are essential for confirming its structure and purity. The development of novel assays to profile its enzymatic and cellular activities will be crucial. For instance, activity-based protein profiling could be utilized to identify specific protein targets that covalently bind to the compound. Furthermore, innovative imaging techniques could be employed to visualize its subcellular localization and trafficking, providing deeper insights into its mode of action.

Computational Modeling for Predictive Biochemistry and Drug Discovery

Computational modeling and simulation are powerful tools in modern drug discovery. For this compound, molecular docking studies can predict its binding affinity to a wide range of protein targets. Quantitative structure-activity relationship (QSAR) models can be developed to correlate its chemical structure with its biological activity, guiding the synthesis of more potent and selective analogs. mdpi.com Pharmacophore modeling can help in identifying the key chemical features required for its biological effect. These computational approaches can significantly accelerate the process of identifying lead compounds for therapeutic development.

Unexplored Biological Systems and Target Identification for Future Studies

The vast diversity of biological systems presents numerous opportunities for discovering novel therapeutic targets. The unique chemical structure of this compound suggests it may interact with previously unexplored biological targets. Future research should focus on screening this compound against a wide array of biological systems, including various cell lines, primary cells, and model organisms. Phenotypic screening, coupled with target deconvolution strategies, can be a powerful approach to identify novel biological pathways and molecular targets modulated by this compound. This exploration could uncover new therapeutic applications for this and related keto-carboxylic acids.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 5-(4-Hexyloxyphenyl)-5-oxovaleric acid, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via condensation reactions involving glutaric anhydride derivatives and functionalized aromatic precursors. For example, analogous compounds like 5-(4-Fluorophenyl)-5-oxovaleric acid are synthesized by reacting glutaric anhydride with fluorobenzene derivatives under acidic catalysis . Esterification intermediates, such as Ethyl 5-(4-hexyloxyphenyl)-5-oxovalerate, are often used to improve solubility during synthesis, followed by hydrolysis to yield the final carboxylic acid . Key factors affecting yield include temperature (optimized between 60–80°C), solvent polarity (e.g., DMF or THF), and stoichiometric ratios of reactants.

Q. How can researchers validate the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR Spectroscopy : H and C NMR can confirm the presence of the hexyloxy group (δ 0.8–1.5 ppm for alkyl protons) and the ketone moiety (δ 200–210 ppm for carbonyl carbon) .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) can assess purity (>95% is typical for research-grade compounds). Mobile phases often include acetonitrile/water with 0.1% trifluoroacetic acid .

- Mass Spectrometry : High-resolution MS (HRMS) ensures accurate molecular weight determination (expected [M+H]⁺ for C₁₇H₂₂O₅: 318.1467) .

Advanced Research Questions

Q. How does the hexyloxy substituent influence the compound’s physicochemical properties and biological activity?

- Methodological Answer : The hexyloxy group enhances lipophilicity (logP ≈ 3.2 predicted via computational modeling), improving membrane permeability in cellular assays. Comparative studies with shorter-chain analogs (e.g., methoxy or ethoxy derivatives) show reduced bioavailability, highlighting the importance of alkyl chain length. Solubility in aqueous buffers can be improved using cyclodextrin-based formulations or co-solvents like PEG-400 .

Q. What strategies are recommended to resolve contradictions in spectral data or synthetic yields across studies?

- Methodological Answer : Contradictions often arise from impurities or solvent effects. Strategies include:

- Reproducibility Protocols : Standardize reaction conditions (e.g., inert atmosphere, moisture control) and validate analytical methods with reference standards .

- Data Triangulation : Cross-validate NMR peaks with computational simulations (e.g., DFT calculations) and compare retention times in HPLC with structurally similar compounds .

Q. What pharmacological applications are emerging for this compound, and how can its efficacy be optimized?

- Methodological Answer : Preclinical studies suggest potential as a prodrug or metabolic modulator. For example, structural analogs like 5-Aminolevulinic acid (a 4-oxovaleric acid derivative) are used in photodynamic therapy . To optimize efficacy:

- Structure-Activity Relationship (SAR) Studies : Modify the oxovaleric acid backbone or aromatic substituents to enhance target binding.

- In Vivo Pharmacokinetics : Use radiolabeled isotopes (e.g., C) to track absorption and metabolism in animal models .

Q. How can researchers design comparative studies between this compound and its structural analogs?

- Methodological Answer : Focus on:

- Functional Group Variations : Compare analogs with different aryl groups (e.g., 5-(3,4-Dimethoxyphenyl)-5-oxovaleric acid) to assess electronic effects on reactivity .

- Biological Assays : Test cytotoxicity (via MTT assay) and enzymatic inhibition (e.g., COX-2 or lipoxygenase) to identify structure-dependent activity trends .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.